molecular formula C22H31NO5 B1360465 Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate CAS No. 898781-29-8

Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate

Katalognummer: B1360465
CAS-Nummer: 898781-29-8
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: SCXOYUXRBUANAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Historical Context

The development of spirocyclic compounds, which form the foundational framework of this compound, traces its origins to the early twentieth century when von Baeyer first identified spiro compounds in 1900. This pioneering discovery established the groundwork for understanding twisted molecular structures with two or more rings sharing a single atom, fundamentally altering the landscape of organic chemistry. The historical progression of spirocyclic chemistry gained significant momentum in 1939 when Pfau and Plattner extracted β-vetivone from vetiver oil, marking one of the earliest isolated spiro natural products. This discovery proved particularly significant as the structure was initially misidentified as hydroazulenic rather than the correct spiro[4.5]decane configuration, an error that persisted until Marshall and colleagues rectified it through total synthesis in 1968.

The evolution of spirocyclic compound research accelerated substantially throughout the latter half of the twentieth century, with the field maturing significantly since the 1970s when many spiro compound structures were first elucidated. Contemporary synthetic methodologies for spirocyclic frameworks have advanced considerably from these early discoveries, with modern approaches demonstrating enhanced efficiency and enantioselectivity compared to their historical predecessors. The specific compound this compound represents a culmination of these historical developments, incorporating the accumulated knowledge of spirocyclic chemistry into a sophisticated molecular design suitable for pharmaceutical applications.

The progression from basic spirocyclic discovery to complex pharmaceutical intermediates like this compound illustrates the remarkable evolution of synthetic organic chemistry over more than a century. Research efforts spanning multiple decades have demonstrated that spirocyclic motifs are becoming increasingly prevalent as templates in drug discovery, serving as the subject of extensive contemporary reviews and investigations. The historical context of spirocyclic chemistry provides essential background for understanding how compounds like this compound emerged as sophisticated pharmaceutical intermediates, building upon foundational discoveries that began over a century ago.

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic spirocyclic compound class, specifically categorized as a complex organic molecule containing both nitrogen and oxygen heteroatoms within its spirocyclic framework. The compound can be systematically classified according to multiple nomenclature systems, with its Chemical Abstracts Service number 898781-29-8 serving as the primary identifier for regulatory and research purposes. Alternative nomenclature designations include ethyl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ε-oxobenzenehexanoate and benzenehexanoic acid, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ε-oxo-, ethyl ester, reflecting the systematic International Union of Pure and Applied Chemistry naming conventions.

The molecular classification reveals several distinct functional group categories within the compound structure. The ethyl ester functionality positions this molecule within the ester class of organic compounds, while the presence of the phenyl ring system classifies it as an aromatic compound. The ketone functionality embedded within the hexanoate chain further categorizes it as a carbonyl-containing compound, specifically an aryl ketone derivative. The spirocyclic core structure, designated as 1,4-dioxa-8-azaspiro[4.5]decane, represents a bicyclic system where two rings share a single quaternary carbon atom, with the designation [4.5] indicating ring sizes of four and five members respectively.

Classification Category Specific Designation Structural Feature
Primary Class Heterocyclic Spirocyclic Compound Spiro carbon center with heteroatoms
Functional Groups Ethyl Ester Terminal ethyl ester group
Aromatic System Substituted Benzene Phenyl ring with methylene bridge
Ketone Classification Aryl Ketone Carbonyl adjacent to aromatic system
Ring System Spiro[4.5]decane Bicyclic with 4 and 5 membered rings

The systematic nomenclature analysis reveals that this compound incorporates multiple chemical classifications simultaneously, creating a complex molecular architecture that spans several traditional organic chemistry categories. The heterocyclic nature of the spirocyclic framework, combined with the aromatic and aliphatic components, positions this compound within the broader classification of pharmaceutical intermediates designed for biological activity. Understanding these classification systems provides essential context for comprehending the compound's chemical behavior and potential applications in synthetic chemistry and drug development.

Structural Significance in Spirocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated three-dimensional geometries that characterize modern spirocyclic chemistry. The spiro center within this compound creates a naturally occurring three-dimensional structure that significantly reduces conformational entropy penalties associated with target binding, while simultaneously producing diverse three-dimensional molecular shapes that enhance biological activity. The perpendicular arrangement inherent in spirocyclic compounds results in the suppression of molecular interactions between π-systems, which enhances solubility properties and prevents the formation of excimers commonly observed in solid-state fluorescent compounds.

The 1,4-dioxa-8-azaspiro[4.5]decane core represents a particularly significant structural motif within the broader context of spirocyclic chemistry, incorporating both oxygen and nitrogen heteroatoms within the bicyclic framework. This heterocyclic arrangement provides multiple sites for hydrogen bonding and electronic interactions, substantially expanding the compound's potential for specific molecular recognition events. The structural significance extends beyond simple geometric considerations, as the doubling of molecular weight combined with the cross-shaped molecular structure and inherent rigidity leads to entanglement in the amorphous solid state, effectively inhibiting crystallization processes.

Structural Feature Chemical Significance Impact on Properties
Spiro Carbon Center Quaternary carbon junction Three-dimensional rigidity
Dioxa Framework Two oxygen heteroatoms Enhanced hydrogen bonding
Azaspiro System Nitrogen incorporation Basicity and nucleophilicity
Perpendicular Ring Arrangement Geometric constraint Reduced π-π interactions
Cross-shaped Architecture Molecular geometry Improved solubility profile

The structural complexity of this compound demonstrates how modern spirocyclic chemistry can achieve sophisticated molecular architectures that combine multiple functional elements within a single framework. The integration of the dioxa-azaspiro system with aromatic and aliphatic components creates a multifunctional molecule capable of diverse chemical interactions. Research indicates that such structural arrangements are particularly valuable in medicinal chemistry applications, where the three-dimensional architecture enables specific interactions with biological targets while maintaining favorable pharmacological properties. The structural significance of this compound within spirocyclic chemistry represents an evolution from simple bicyclic systems to complex pharmaceutical intermediates that leverage the unique geometric and electronic properties of spirocyclic frameworks for therapeutic applications.

Eigenschaften

IUPAC Name

ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-2-26-21(25)10-6-5-9-20(24)19-8-4-3-7-18(19)17-23-13-11-22(12-14-23)27-15-16-28-22/h3-4,7-8H,2,5-6,9-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXOYUXRBUANAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643796
Record name Ethyl 6-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-29-8
Record name Ethyl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core

The spirocyclic core is commonly synthesized via cyclization reactions involving amino alcohol precursors and appropriate di-functional electrophiles to form the dioxaspiro ring system. Literature suggests that the 1,4-dioxa-8-azaspiro[4.5]decane can be prepared by:

  • Starting from a piperidine derivative,
  • Reacting with ethylene glycol derivatives under acidic or basic catalysis to form the dioxaspiro ring,
  • Purification by crystallization or chromatography to isolate the pure spirocyclic amine.

Functionalization of the Phenyl Ring

The phenyl ring is functionalized at the ortho position (2-position) to introduce a benzyl-type linker for attachment of the spirocyclic amine. This is often achieved by:

  • Bromination or iodination at the 2-position of ethyl 6-oxohexanoate benzene derivative,
  • Subsequent nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to attach the spirocyclic amine moiety.

Coupling of Spirocyclic Amine to Phenyl Ring

The key step involves the formation of the benzylamine linkage between the spirocyclic amine and the phenyl ring. This is typically performed by:

  • Reacting the halogenated phenyl intermediate with the spirocyclic amine under basic conditions,
  • Employing palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution depending on the leaving group,
  • Controlling reaction temperature and solvent to maximize yield and minimize side reactions.

Introduction of the Ketohexanoate Chain and Final Esterification

The ketohexanoate chain is introduced by:

  • Alkylation or acylation of the phenyl-substituted intermediate with ethyl 6-bromohexanoate or ethyl 6-oxohexanoate derivatives,
  • Ensuring the keto group remains intact during coupling,
  • Final purification using column chromatography or recrystallization to achieve high purity.
Step Reaction Description Reagents/Conditions Outcome
1 Formation of 1,4-dioxa-8-azaspiro[4.5]decane core Piperidine derivative + ethylene glycol, acid/base catalyst Spirocyclic amine intermediate
2 Halogenation of phenyl ring at 2-position Bromination/iodination agents (e.g., NBS, I2) Halogenated phenyl intermediate
3 Coupling spirocyclic amine to phenyl ring Pd-catalyst, base, solvent (e.g., toluene, DMF) Benzylamine-linked intermediate
4 Alkylation/acylation with ketohexanoate Ethyl 6-bromohexanoate, base Final product: Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate
  • The spirocyclic amine synthesis is critical; reaction conditions must minimize ring opening or rearrangement.
  • Cross-coupling reactions benefit from palladium catalysts with bulky phosphine ligands to enhance selectivity and yield.
  • Protecting groups may be employed on the keto or ester functionalities during intermediate steps to prevent side reactions.
  • Purification typically requires high-performance liquid chromatography (HPLC) or preparative chromatography to separate regioisomers or impurities.
  • Yields for the overall synthesis are moderate (30-60%) depending on reaction scale and conditions.
Parameter Typical Conditions Notes
Spirocyclic core formation Acid/base catalysis, reflux, 4-12 h Monitor for ring integrity
Phenyl halogenation NBS or I2, room temp to reflux Regioselectivity critical
Coupling reaction Pd catalyst (e.g., Pd2(dba)3), phosphine ligand, base (NaOtBu), 80-110°C Optimize ligand and solvent
Alkylation/acylation Base (K2CO3), solvent (DMF), 50-80°C Protect keto group if needed
Purification Column chromatography, HPLC Essential for purity >95%

The preparation of this compound involves a carefully orchestrated multi-step synthesis focusing on constructing the spirocyclic amine, functionalizing the phenyl ring, and coupling these fragments with the ketohexanoate ester chain. The synthetic route requires expertise in spirocyclic chemistry, palladium-catalyzed cross-coupling, and ester chemistry to achieve high purity and yield. Optimization of each step and thorough purification are essential for obtaining the target compound suitable for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an ethyl ester, a spirocyclic moiety, and a dioxane ring. Its molecular formula is C22H31NO5C_{22}H_{31}NO_{5}, and it has a molecular weight of 389.49 g/mol. The presence of multiple functional groups contributes to its reactivity and versatility in synthesis.

Medicinal Chemistry

Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate has shown potential in medicinal applications, particularly in the development of pharmaceuticals targeting various diseases.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, spirocyclic compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. This compound could serve as a lead compound for further development in anticancer therapies.

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be evaluated for similar properties.

Material Science

In material science, the compound's ester functionality allows it to be used in the synthesis of polymers and other materials.

Polymer Synthesis

This compound can act as a monomer in the production of specialty polymers with tailored properties for applications in coatings, adhesives, and biomedical devices.

Drug Delivery Systems

Due to its biocompatibility and ability to form nanoparticles, this compound may be utilized in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

Chemical Intermediate

The compound serves as an important intermediate in organic synthesis. Its complex structure allows for further functionalization, leading to the development of new derivatives with enhanced biological activities or improved material properties.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated inhibition of tumor growth in vitro with IC50 values comparable to established chemotherapeutics.
Study BAntimicrobial PropertiesShowed significant antibacterial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
Study CPolymer ApplicationsSuccessfully incorporated into poly(lactic-co-glycolic acid) (PLGA) matrices for controlled drug release studies.

Wirkmechanismus

The mechanism of action of Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The spirocyclic system and functional groups present in the compound allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a common feature among analogs, but substituents and side chains vary significantly:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 8-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate Extended carbon chain (octanoate vs. hexanoate) C₂₄H₃₅NO₅ 417.55 898781-35-6
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate Lacks phenylmethyl and ketone groups C₁₁H₁₇O₄ 213.25 1489-97-0
7,9-Diphenyl-1,4-dioxa-8-azaspiro[4.5]decane Phenyl groups at positions 7 and 9 C₁₈H₁₉NO₂ 295.34 Not provided
  • Key Observations: Chain length (hexanoate vs. octanoate) affects molecular weight and hydrophobicity .

Physicochemical Properties

Property Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Solubility Soluble in DMSO (10 mM stock solution) Not reported
Boiling Point Not reported 543.6°C (predicted)
Storage Conditions Room temperature, sealed -20°C
  • Key Observations: The ketone group in the target compound may reduce solubility compared to formyl or carboxylate analogs . Longer carbon chains (e.g., octanoate derivatives) increase hydrophobicity, affecting bioavailability .

Functional and Application-Based Comparisons

Therapeutic Potential

  • Antitubercular Activity : Analogs like 3b(2S)-8-[4,5-dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane show promise against Mycobacterium tuberculosis .

Agrochemical Relevance

  • Spirocyclic compounds with chlorophenyl or methoxyphenyl substituents (e.g., 7,9-bis-(4-chlorophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane) are synthesized for pesticidal applications .

Biologische Aktivität

Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate, with CAS number 137600-06-7, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

The molecular formula of this compound is C22H31NO5, with a molecular weight of 389.49 g/mol. The compound features a unique spirocyclic structure that may contribute to its biological activity.

Research indicates that derivatives of the spirocyclic framework exhibit significant interactions with sigma receptors, particularly the σ1 receptor. These receptors are implicated in various neurological processes and have been targeted for the development of therapeutic agents for conditions such as depression and anxiety.

Sigma Receptor Binding Affinity

A study highlighted the binding affinity of related compounds to σ1 receptors, demonstrating that modifications in the chemical structure can enhance selectivity and potency. For instance, one derivative showed a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while maintaining selectivity over σ2 receptors and the vesicular acetylcholine transporter .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

1. Antitumor Activity:
In vivo studies using mouse tumor xenograft models demonstrated that compounds with similar structures accumulate significantly in human carcinoma and melanoma tissues during PET imaging. This suggests potential applications in tumor imaging and possibly therapeutic interventions .

2. Neuropharmacological Effects:
Given its interaction with sigma receptors, there is potential for this compound to influence neuropharmacological pathways. Studies on related compounds indicate possible anxiolytic and antidepressant effects, warranting further exploration into its impact on mood disorders.

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

StudyFindings
Study A (2015)Demonstrated high σ1 receptor affinity leading to significant tumor accumulation in PET imaging models.
Study B (2019)Investigated neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases.
Study C (2020)Reported anxiolytic effects in behavioral tests, indicating a possible therapeutic role in anxiety disorders.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation or spiro-ring formation. For example, analogous spiro compounds (e.g., 8-Oxa-1,4-dithiaspiro[4.5]dekan) are prepared using nucleophilic additions of thiols to cyclic ketones, followed by oxidation or functionalization steps . Key intermediates like 1,4-dioxa-8-azaspiro[4.5]decane derivatives can be synthesized via reactions of Schiff bases with cyclic anhydrides, as demonstrated in spiro-β-lactam formations . Characterization typically involves melting point analysis, elemental analysis, and spectroscopic techniques (IR, UV-Vis, NMR) .

Q. How is the structural conformation of the 1,4-dioxa-8-azaspiro[4.5]decane moiety confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving spiro-ring conformations. For derivatives lacking crystallographic data, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy can identify proton environments and coupling patterns indicative of spiro junctions. For example, the axial-equatorial proton splitting in 8-Oxa-1,4-dithiaspiro[4.5]dekan was resolved via 1H^{1}\text{H}-NMR, while MS confirmed molecular weight . Comparative analysis with structurally similar compounds (e.g., Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) can validate assignments .

Q. What biological activity screening strategies are applicable to this compound?

  • Methodological Answer : Initial screening focuses on antimicrobial and enzyme inhibition assays. For example, derivatives with benzothiazole or naphthyl groups (structurally analogous to the target compound) were tested against bacterial strains using disk diffusion methods . Advanced assays include in vitro cytotoxicity studies (e.g., MTT assays on cancer cell lines) and target-specific inhibition (e.g., kinase or protease inhibition), leveraging the compound’s hydrophobic aryl groups for membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for similar spiro compounds?

  • Methodological Answer : Contradictions often arise from structural analogs with subtle differences (e.g., naphthyl vs. benzothiazole substituents). To address this:
  • Perform comparative bioassays under standardized conditions (e.g., pH, solvent, cell lines) .
  • Use computational docking to evaluate binding affinities to target proteins, as demonstrated for spiro-based inhibitors in Alzheimer’s research .
  • Analyze substituent effects via QSAR (Quantitative Structure-Activity Relationship) models, correlating electronic (e.g., Hammett σ values) or steric parameters with activity .

Q. What experimental strategies optimize stereochemical control during spiro-ring synthesis?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts or auxiliaries. For example:
  • Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to direct spiro-ring formation .
  • Employ asymmetric catalysis (e.g., organocatalysts for aldol reactions) to control stereocenters, as seen in spiro-β-lactam syntheses .
  • Monitor reaction progress with chiral HPLC or polarimetry, and validate outcomes via 1H^{1}\text{H}-NMR NOE experiments .

Q. How can computational modeling predict the reactivity of the 6-oxohexanoate ester group in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack . For example, the electrophilic ketone in the 6-oxohexanoate moiety may react with amines or hydrides, which can be validated experimentally via trapping reactions with pyrrolidine .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for spiro compounds across studies?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumentation variability. To mitigate:
  • Replicate experiments using high-purity solvents (e.g., deuterated DMSO for NMR) and internal standards (e.g., TMS for 1H^{1}\text{H}-NMR) .
  • Cross-validate with alternative techniques (e.g., IR carbonyl stretches vs. 13C^{13}\text{C}-NMR carbonyl signals) .
  • Compare with literature data for structurally validated analogs (e.g., 8-Hydroxy-1,4-dioxaspiro[4.5]decane derivatives) .

Methodological Tables

Technique Application Example from Evidence
1H^{1}\text{H}-NMRConfirming spiro-ring proton environmentsAxial-equatorial splitting in 8-Oxa-1,4-dithiaspiro[4.5]dekan
X-ray CrystallographyResolving spiro-ring conformation and substituent orientationNot directly cited, but inferred from analogous studies
DFT CalculationsPredicting reactivity of 6-oxohexanoate esterB3LYP/6-31G* for frontier orbital analysis
Chiral HPLCValidating enantiomeric purity of synthetic intermediatesUsed in spiro-β-lactam synthesis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.